3-Amino-2-fluorobenzenesulphonamide: Chemical Structure, Physicochemical Properties, and Applications in CFTR Modulator Development
3-Amino-2-fluorobenzenesulphonamide: Chemical Structure, Physicochemical Properties, and Applications in CFTR Modulator Development
Executive Summary
3-Amino-2-fluorobenzenesulphonamide (3-A-2-FBSA) is a highly specialized, multi-functional aromatic building block increasingly utilized in modern medicinal chemistry. Characterized by its unique substitution pattern—an aniline amino group, an ortho-fluorine atom, and a meta-sulfonamide moiety—this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a key precursor in the development of 5-membered heteroarylaminosulfonamides, a novel class of modulators designed to treat cystic fibrosis by correcting deficient Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity[1].
This technical guide provides an in-depth analysis of the physicochemical properties of 3-A-2-FBSA, the mechanistic causality behind its structural design, and field-proven, self-validating protocols for its utilization in synthetic workflows.
Part I: Physicochemical Profiling & Structural Causality
Understanding the baseline physicochemical properties of 3-A-2-FBSA is essential for predicting its behavior in both synthetic reactions and biological systems.
Quantitative Physicochemical Data
The following table summarizes the core properties of 3-A-2-FBSA:
| Property | Value |
| Chemical Name | 3-Amino-2-fluorobenzenesulfonamide |
| CAS Registry Number | 1936347-93-1 |
| Molecular Formula | C6H7FN2O2S |
| Molecular Weight | 190.20 g/mol |
| Topological Polar Surface Area (TPSA) | 94.3 Ų |
| Hydrogen Bond Donors | 2 (yielding 4 exchangeable protons) |
| Hydrogen Bond Acceptors | 4 |
| Predicted LogP | ~0.8 - 1.2 |
The Causality of the Ortho-Fluoro Substitution
In drug design, the placement of a fluorine atom at the 2-position (ortho to the amino group) is not arbitrary; it is a calculated choice driven by three primary factors:
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Electronic Modulation (pKa Tuning): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the adjacent 3-amino group, lowering its pKa compared to an unsubstituted aniline. In transition-metal-catalyzed cross-couplings, an excessively nucleophilic amine can poison the catalyst (e.g., copper or palladium) by forming dead-end, stable complexes. The fluorine atom tempers this nucleophilicity, optimizing the amine for catalytic turnover.
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Steric Bioisosterism: With a van der Waals radius of ~1.47 Å, fluorine is the closest steric mimic to hydrogen (1.20 Å). It introduces minimal steric bulk, ensuring that the 3-amino group remains highly accessible for cross-coupling reactions without imposing conformational strain.
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Metabolic Shielding: The ortho position of anilines is a notorious "soft spot" for cytochrome P450-mediated oxidation, which can lead to toxic reactive metabolites (e.g., hydroxylamines). The strong C-F bond effectively blocks this metabolic liability, significantly enhancing the in vivo half-life of the final drug candidate.
Part II: Application in CFTR Modulation
3-A-2-FBSA is a foundational building block in the synthesis of small-molecule CFTR modulators. Cystic fibrosis is driven by mutations (such as F508del) that cause the CFTR protein to misfold, preventing it from reaching the apical membrane of epithelial cells to conduct chloride ions[2][3].
Derivatives of 3-A-2-FBSA act as "correctors." By binding directly to the mutant CFTR protein, the sulfonamide and substituted heteroaryl moieties stabilize the protein's conformation. This chaperone-like effect facilitates proper folding, allowing the protein to bypass endoplasmic reticulum quality control and traffic to the plasma membrane[3].
Fig 1. Mechanism of action for 3-A-2-FBSA-derived CFTR modulators in cystic fibrosis treatment.
Part III: Synthetic Methodologies & Self-Validating Protocols
To construct the target CFTR modulators, the primary amine of 3-A-2-FBSA must be conjugated to a heteroaryl ring. The most robust method for this transformation is an Ullmann-type C-N cross-coupling [2].
Experimental Protocol: Ullmann C-N Cross-Coupling
Objective: Synthesize a secondary heteroarylaminosulfonamide by coupling 3-A-2-FBSA with a heteroaryl halide.
Reagents & Causality:
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3-A-2-FBSA (Nucleophile): 115.0 mg, 0.61 mmol.
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Heteroaryl Halide (Electrophile): 1.0 equivalent.
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Copper(I) Iodide (Precatalyst): 7.7 mg, 0.04 mmol. Cu(I) is the active catalytic species.
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N,N′-dimethyl-1,2-ethanediamine (DMEDA): 17.9 mg, 0.21 mmol. Causality: DMEDA acts as a bidentate ligand. It stabilizes the Cu(I) oxidation state, prevents disproportionation into inactive Cu(0) and Cu(II), and solubilizes the copper complex in the organic solvent.
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K2CO3 (Base): 167 mg, 1.21 mmol. A mild base is chosen to deprotonate the amine during the catalytic cycle without hydrolyzing the sulfonamide or heteroaryl functional groups.
Fig 2. Ullmann-type C-N cross-coupling workflow for synthesizing heteroarylaminosulfonamides.
Step-by-Step Workflow:
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Inert Atmosphere Preparation: Within a nitrogen-filled glove-box, charge an oven-dried reaction vial with 3-A-2-FBSA, the heteroaryl halide, anhydrous K2CO3, and CuI. Causality: Cu(I) is highly susceptible to aerobic oxidation. Oxygen must be strictly excluded to prevent the formation of catalytically dead Cu(II) species and unwanted homocoupling side reactions.
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Ligand & Solvent Addition: Add DMEDA and an anhydrous solvent (e.g., DMF or 1,4-Dioxane, 2 mL) to the vial. Seal tightly with a Teflon-lined crimp cap.
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Thermal Activation: Transfer the sealed vial out of the glove-box. Heat the mixture to 100 °C in a heating block with vigorous magnetic stirring for 12–18 hours.
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Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into 50 mL of deionized water to quench the base and precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Self-Validating System
To ensure the integrity of the protocol, the following validation checkpoints must be met:
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Visual Checkpoint: The active catalytic mixture should remain a dark, homogeneous reddish-brown solution. If the solution turns bright blue or green, it indicates the oxidation of Cu(I) to Cu(II), signifying a breach in the inert atmosphere. The reaction should be aborted.
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LC-MS Validation: Inject a 10 µL aliquot (diluted in MeCN). The successful reaction is validated by the complete disappearance of the 191.0 m/z [M+H]+ peak of 3-A-2-FBSA and the emergence of the target product mass.
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1H NMR (DMSO-d6) Validation: The primary aniline -NH2 protons of 3-A-2-FBSA typically appear as a broad singlet around 5.0–5.5 ppm. Successful coupling is confirmed by the disappearance of this signal and the appearance of a single, highly deshielded secondary amine -NH- proton, typically shifted downfield to 8.0–9.5 ppm due to the electron-withdrawing nature of the newly attached heteroaryl ring.
References
- Guidechem. "C6H7FN2O2S - Chemical Dictionary: 3-Amino-2-fluorobenzenesulphonamide". Guidechem Chemical Database.
- Benchchem. "3-Amino-2-fluorobenzenesulphonamide | High-Quality RUO". Benchchem Reagents.
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Justia Patents. "5-MEMBERED HETEROARYLAMINOSULFONAMIDES FOR TREATING CONDITIONS MEDIATED BY DEFICIENT CFTR ACTIVITY". U.S. Patent Application #20240002374 (Published January 4, 2024). URL:[Link]
